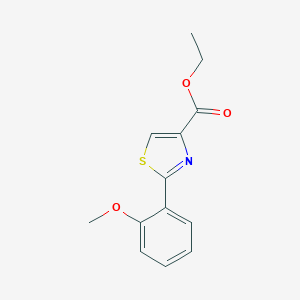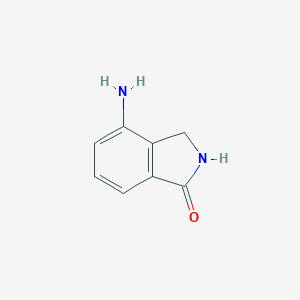
4-Aminoisoindolin-1-on
Übersicht
Beschreibung
4-Aminoisoindolin-1-one is a heterocyclic compound with the molecular formula C8H8N2O. It is characterized by an isoindolinone core structure with an amino group at the fourth position.
Wissenschaftliche Forschungsanwendungen
4-Aminoisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is utilized in the production of dyes, pigments, and polymer additives .
Wirkmechanismus
Target of Action
The primary target of 4-Aminoisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and the transcription of genes that are necessary for cell cycle progression .
Mode of Action
4-Aminoisoindolin-1-one interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle progression and transcription processes .
Biochemical Pathways
The inhibition of CDK7 by 4-Aminoisoindolin-1-one affects the cell cycle regulation and transcription pathways . This disruption leads to the arrest of cell division and the alteration of gene expression, which can result in the death of cancer cells .
Pharmacokinetics
The compound has been shown to have high binding affinity, indicating potential for good bioavailability
Result of Action
The action of 4-Aminoisoindolin-1-one results in the inhibition of the growth of various cancer cells . By targeting and inhibiting CDK7, 4-Aminoisoindolin-1-one disrupts crucial cellular processes, leading to the death of cancer cells .
Biochemische Analyse
Biochemical Properties
4-Aminoisoindolin-1-one has been found to interact with specific enzymes and proteins. For instance, it has been suggested as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase involved in cell cycle regulation and transcription .
Cellular Effects
4-Aminoisoindolin-1-one has been shown to have significant effects on various types of cells. In particular, it has been shown to inhibit the growth of various cancer cells . This suggests that 4-Aminoisoindolin-1-one may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Aminoisoindolin-1-one involves its interaction with specific biomolecules. As a potential CDK7 inhibitor, it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its role as an intermediate in the synthesis of anti-cancer drugs, it is likely that its effects would vary with dosage .
Metabolic Pathways
Given its role as an intermediate in the synthesis of anti-cancer drugs, it is likely that it interacts with enzymes or cofactors involved in these pathways .
Transport and Distribution
Given its role as an intermediate in the synthesis of anti-cancer drugs, it is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Given its role as an intermediate in the synthesis of anti-cancer drugs, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Aminoisoindolin-1-one can be synthesized through several methods. One common approach involves the nucleophilic addition of 2-cyanobenzaldehyde with 2-nitroaniline, followed by reduction and cyclization to form the isoindolinone core . Another method involves the reaction of methyl 2-methyl-3-nitrobenzoate with ammonia under specific conditions .
Industrial Production Methods: In industrial settings, the synthesis of 4-Aminoisoindolin-1-one often involves multi-step processes that ensure high yield and purity. These methods typically include the use of robust catalysts and optimized reaction conditions to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminoisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: The amino group allows for substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted isoindolinones and their derivatives, which can exhibit diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Compounds like indole-2-carboxylate and indole-3-acetic acid share structural similarities with 4-Aminoisoindolin-1-one.
Isoindolinone Derivatives: Other isoindolinone derivatives, such as 3-substituted isoindolin-1-ones, exhibit similar chemical properties and biological activities.
Uniqueness: 4-Aminoisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino group at the fourth position allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-amino-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGLZWHIFBBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431804 | |
| Record name | 4-AMINOISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366452-98-4 | |
| Record name | 4-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366452-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-AMINOISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
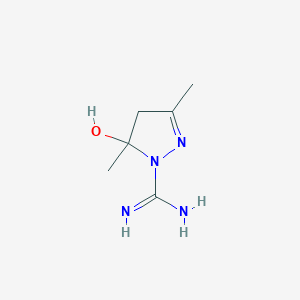

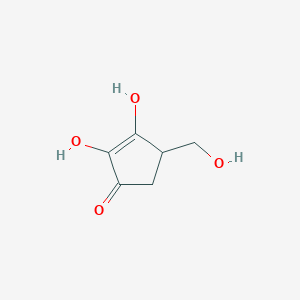
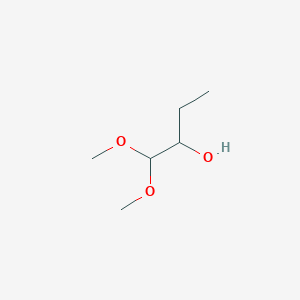
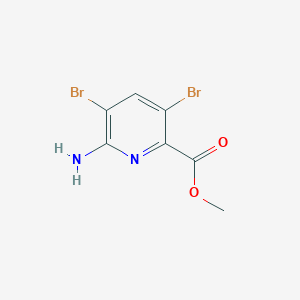

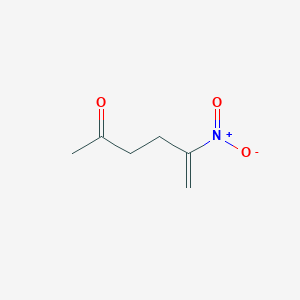
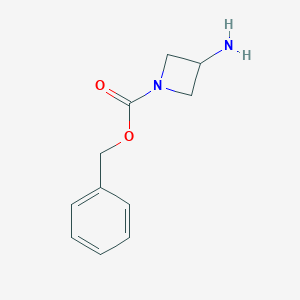
![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)
![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)


